molecular formula C6H13K2O10P B12284557 alpha-D-Glucose 1-phosphate dipotassium salt hydrate

alpha-D-Glucose 1-phosphate dipotassium salt hydrate

Cat. No.: B12284557
M. Wt: 354.33 g/mol
InChI Key: VOQGDSVKCMGEFO-FBNUBEQJSA-L
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Description

Alpha-D-Glucose 1-phosphate dipotassium salt hydrate is a chemical compound derived from glucose, a vital source of energy for living organisms. It is commonly used in scientific research, particularly in studies related to glycogen metabolism . The compound is also known by other names such as alpha-D-Glucopyranose 1-phosphate and Cori ester .

Preparation Methods

Alpha-D-Glucose 1-phosphate dipotassium salt hydrate can be synthesized through a modification of the procedure developed by McCready et al. in 1944 . The synthetic route involves the conversion of glucose into alpha-D-Glucose 1-phosphate, followed by the addition of dipotassium salt to form the final product. The reaction conditions typically include the use of specific enzymes such as alpha-D-Glucose-1-phosphate cytidylyltransferase . Industrial production methods may involve large-scale fermentation processes to produce the compound in bulk quantities .

Chemical Reactions Analysis

Alpha-D-Glucose 1-phosphate dipotassium salt hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gluconic acid derivatives.

    Reduction: Reduction reactions can convert the compound into deoxy sugars.

    Substitution: Substitution reactions often involve the replacement of the phosphate group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Alpha-D-Glucose 1-phosphate dipotassium salt hydrate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific role in glycogen metabolism and its use as a substrate in enzyme assays .

Properties

Molecular Formula

C6H13K2O10P

Molecular Weight

354.33 g/mol

IUPAC Name

dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate

InChI

InChI=1S/C6H13O9P.2K.H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6-;;;/m1.../s1

InChI Key

VOQGDSVKCMGEFO-FBNUBEQJSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+]

Origin of Product

United States

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